

Key Pharmacokinetic Parameters & Variability Factors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Galunisertib

CAS No.: 700874-72-2

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The following table consolidates core pharmacokinetic parameters of **galunisertib** and major factors influencing its variability from clinical studies.

Parameter/Factor	Details & Impact	Clinical Context / Reference
Absolute Bioavailability	Well absorbed [1]	Based on data from patients with advanced cancer [1]
Tmax (Time to Cmax)	0.5 - 2 hours [1]	Following oral administration [1]
Terminal Half-life	Mean of ~8 hours [1]	-
Therapeutic Window	160 - 300 mg/day [1] [2]	Defined by PK/PD model for intermittent dosing [1] [2]
Formulation Impact (on Cmax)	~22% reduction with RC vs. HSWG [1]	Roller compaction (RC) vs. high-shear wet granulation (HSWG) [1]
Formulation Impact (on Tmax)	Delay of ≥1 hour with RC vs. HSWG [1]	Roller compaction (RC) vs. high-shear wet granulation (HSWG) [1]
Food Effect	Administered only in fasted state [1]	To reduce impact of gut pH changes on absorption [1]

Parameter/Factor	Details & Impact	Clinical Context / Reference
Drug-Drug Interactions (Enzyme Inducers)	PK not affected by EIAEDs [2]	Based on data from a study in glioma patients [2]
Drug-Drug Interactions (PPIs)	PK not affected by proton pump inhibitors [2]	Based on data from a study in glioma patients [2]
Recommended Dosing Schedule	150 mg twice daily (BID), 14 days on/14 days off [3] [4] [5]	Standard intermittent schedule used in multiple phase I/II trials [3] [4] [5]

Recommended Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature, which can be adapted for troubleshooting **galunisertib** pharmacokinetic studies.

Relative Bioavailability Study Design

This crossover design is the gold standard for assessing formulation impact on bioavailability [1].

- **Objective:** To assess the relative bioavailability of new formulations (e.g., roller compaction) compared to a reference formulation.
- **Design:**
 - **Type:** Single-center, open-label, 3-period, 6-sequence crossover study.
 - **Population:** Patients with advanced or metastatic cancer.
 - **Dosing:** Patients receive a single 150 mg dose of a different **galunisertib** formulation during each period.
 - **Washout:** At least 48 hours between periods.
- **PK Sampling:** Collect venous blood samples (e.g., ~4 mL) to yield plasma at intervals up to 48 hours post-dose.
- **Key PK Parameters:** Calculate AUC(0-tlast), AUC(0-48h), AUC(0-∞), and Cmax using standard non-compartmental analysis.
- **Statistical Analysis:** Analyze log-transformed AUC and Cmax using a linear mixed-effects model. Report geometric least-squares means and 90% confidence intervals for the ratios.

Bioanalytical Method for Plasma Galunisertib

Accurate measurement of plasma concentration is critical [1] [2].

- **Technique:** Two validated liquid chromatography methods coupled with tandem mass spectrometry (LC/MS).
 - **High-range method:** Lower Limit of Quantification (LLOQ) of 5.000 ng/mL, Upper Limit of Quantification (ULOQ) of 1000.000 ng/mL. For samples above ULOQ, reanalyze after dilution.
 - **Low-range method:** LLOQ of 0.050 ng/mL, ULOQ of 10.000 ng/mL. Used for samples below the LLOQ of the high-range method.
- **Validation:** The method should meet pre-defined standards for intra-assay accuracy and precision.

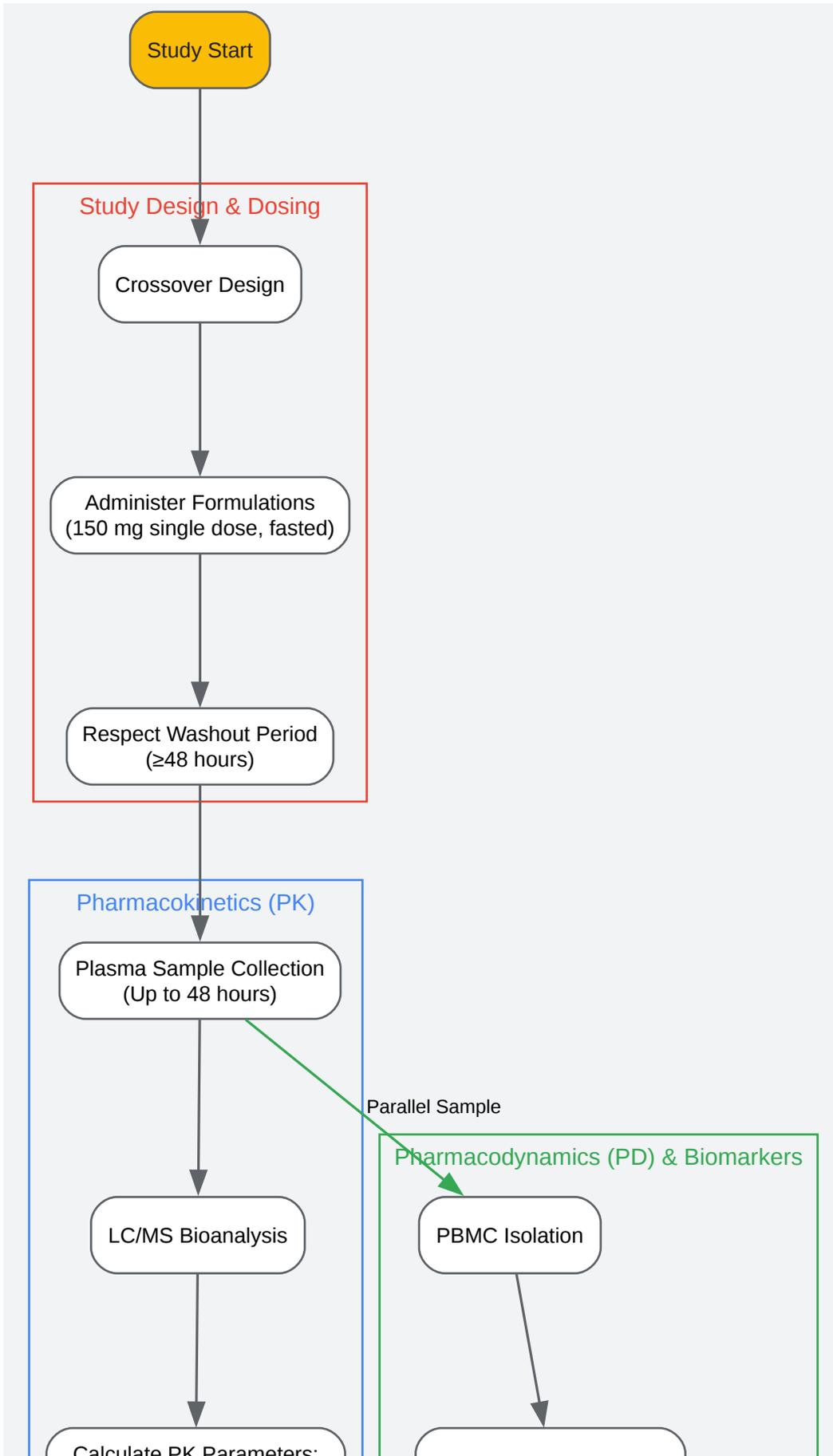
Assessing Pharmacodynamic (PD) Effects

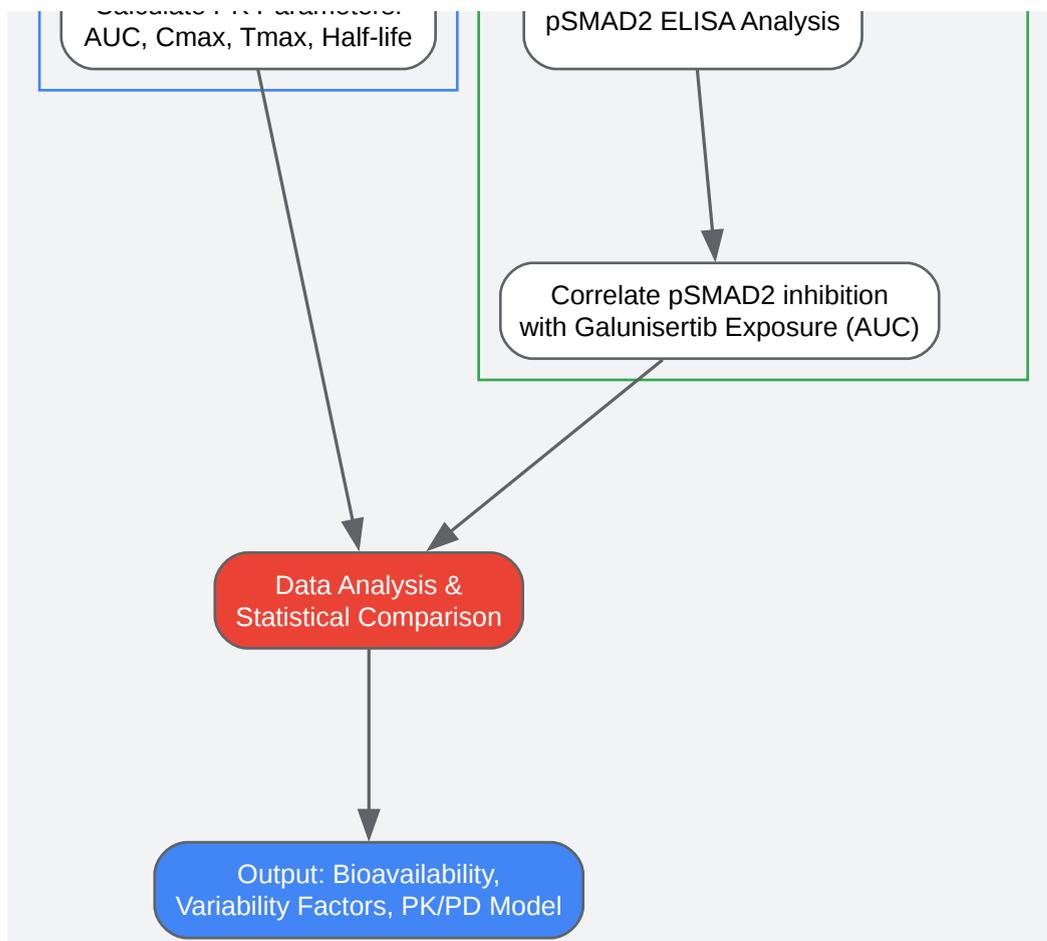
This bridges PK measures with biological activity [2] [4] [6].

- **Target Engagement Marker:** Phosphorylated SMAD2 (pSMAD2) levels in Peripheral Blood Mononuclear Cells (PBMCs).
- **Method:**
 - **Sample Collection:** Isolate PBMCs from patient blood samples at baseline and specified times post-dosing.
 - **Analysis:** Use a specific ELISA with an antibody recognizing pSMAD2. Normalize pSMAD2 levels to total SMAD2.
- **Utility:** Inhibition of pSMAD2 indicates target engagement and can be correlated with **galunisertib** exposure (AUC) to establish a PK/PD relationship [2] [6].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow and key relationships in a pharmacokinetic and pharmacodynamic study of **galunisertib**, integrating the protocols described above.





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Frequently Asked Questions (FAQs)

Q1: Why might we see a reduced Cmax in our formulation study? A reduced Cmax, approximately 22% lower than the reference, was specifically observed with roller compaction (RC) formulations compared to the high-shear wet granulation (HSWG) formulation. This was an expected outcome of the formulation change and was not associated with a significant change in overall exposure (AUC) or the safety profile [1].

Q2: Should we control for food intake in our preclinical PK studies? Yes. Although clinical data is available, the absorption of **galunisertib** is known to be sensitive to changes in gut pH. To maintain consistency and reduce variability, clinical trials administer the drug strictly in the fasted state [1]. Applying this control in preclinical studies is highly recommended.

Q3: Is there a surrogate tissue for assessing target engagement in vivo? Yes. Preclinical and clinical data support the use of **Peripheral Blood Mononuclear Cells (PBMCs)**. A strong correlation has been shown

between the inhibition of pSMAD2 in tumor tissues and in PBMCs in a rat model, validating PBMCs as a practical surrogate for monitoring the pharmacodynamic effects of **galunisertib** [6].

Q4: What is the recommended dosing schedule for in vivo efficacy models? The established clinical paradigm is **intermittent dosing** (14 days on treatment, followed by 14 days off). This schedule was developed based on PK/PD modeling to maximize efficacy and manage potential long-term toxicity, and it has been used across numerous phase I/II trials [2] [3] [4].

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To cite this document: Smolecule. [Key Pharmacokinetic Parameters & Variability Factors].

Smolecule, [2026]. [Online PDF]. Available at:

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